2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde
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Overview
Description
2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde is an organic compound characterized by a benzaldehyde core substituted with a benzyloxy group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde typically involves the following steps:
Bromination: The starting material, 4-methylbenzaldehyde, undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine atom at the 5-position.
Benzyloxylation: The brominated intermediate is then subjected to a benzyloxylation reaction. This involves the reaction with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the benzyloxy group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: 2-(Benzyloxy)-5-bromo-4-methylbenzoic acid.
Reduction: 2-(Benzyloxy)-5-bromo-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the synthesis of functional materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and bromine substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Benzyloxy)-4-methylbenzaldehyde: Lacks the bromine substituent, which may affect its reactivity and applications.
2-(Benzyloxy)-5-chloro-4-methylbenzaldehyde: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and biological activity.
2-(Benzyloxy)-5-fluoro-4-methylbenzaldehyde: Contains a fluorine atom, which can significantly impact its reactivity and pharmacological properties.
Uniqueness: The presence of the bromine atom in 2-(Benzyloxy)-5-bromo-4-methylbenzaldehyde imparts unique reactivity, making it a valuable intermediate in various chemical transformations. Its specific substitution pattern also allows for targeted modifications in medicinal chemistry and material science applications.
Properties
IUPAC Name |
5-bromo-4-methyl-2-phenylmethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11-7-15(13(9-17)8-14(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCJIGFMRBIYNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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